molecular formula H3P B14706260 Phosphine-d CAS No. 13587-50-3

Phosphine-d

Cat. No.: B14706260
CAS No.: 13587-50-3
M. Wt: 33.998 g/mol
InChI Key: XYFCBTPGUUZFHI-GXEIOEIKSA-N
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Description

Phosphine-d, also known as deuterated phosphine, is a compound where the hydrogen atoms in phosphine (PH₃) are replaced with deuterium, a heavier isotope of hydrogen. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine-d can be synthesized through several methods. One common approach involves the reaction of deuterated water (D₂O) with calcium phosphide (Ca₃P₂). The reaction proceeds as follows:

[ \text{Ca}_3\text{P}_2 + 6\text{D}_2\text{O} \rightarrow 3\text{Ca(OD)}_2 + 2\text{PD}_3 ]

Another method involves the reduction of deuterated phosphorus compounds with lithium aluminum deuteride (LiAlD₄). This method is particularly useful for producing high-purity this compound.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale reaction of deuterated water with calcium phosphide. The reaction is carried out under controlled conditions to ensure the complete conversion of reactants and the safe handling of the highly toxic this compound gas.

Chemical Reactions Analysis

Types of Reactions

Phosphine-d undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated phosphoric acid (D₃PO₄) using oxidizing agents such as oxygen or chlorine.

    Reduction: It can be reduced to form deuterated phosphides.

    Substitution: this compound can participate in substitution reactions where deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O₂) and chlorine (Cl₂). The reaction typically occurs at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD₄) are used under anhydrous conditions.

    Substitution: Various halides and alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Deuterated phosphoric acid (D₃PO₄)

    Reduction: Deuterated phosphides

    Substitution: Various deuterated organophosphorus compounds

Scientific Research Applications

Phosphine-d has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of deuterated compounds, which are valuable in mechanistic studies and isotopic labeling experiments.

    Biology: Deuterated compounds, including this compound, are used in metabolic studies to trace biochemical pathways.

    Medicine: this compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: It is used in the production of semiconductors and other electronic materials due to its unique properties.

Mechanism of Action

Phosphine-d exerts its effects through various mechanisms depending on the context of its use. In chemical reactions, the presence of deuterium can alter reaction kinetics and mechanisms due to the isotope effect. In biological systems, deuterated compounds can provide insights into metabolic pathways and enzyme mechanisms by serving as tracers.

Comparison with Similar Compounds

Phosphine-d can be compared with other similar compounds such as:

    Phosphine (PH₃): The non-deuterated form of phosphine. This compound is heavier and exhibits different kinetic properties due to the presence of deuterium.

    Arsine (AsH₃): A similar pnictogen hydride, but with arsenic instead of phosphorus. Arsine is more toxic and less commonly used in research.

    Stibine (SbH₃): Another pnictogen hydride with antimony. Stibine is also highly toxic and less frequently used.

This compound is unique due to its deuterium content, which makes it particularly valuable in isotopic labeling and mechanistic studies.

Properties

CAS No.

13587-50-3

Molecular Formula

H3P

Molecular Weight

33.998 g/mol

IUPAC Name

protiophosphane

InChI

InChI=1S/H3P/h1H3/i1H

InChI Key

XYFCBTPGUUZFHI-GXEIOEIKSA-N

Isomeric SMILES

[1H]P

Canonical SMILES

P

Origin of Product

United States

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